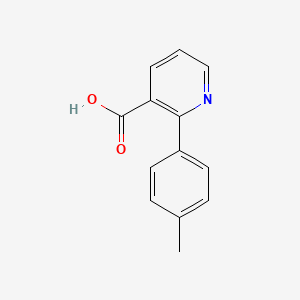

2-(p-Tolyl)nicotinic acid

CAS No.: 1226205-68-0

Cat. No.: VC8014114

Molecular Formula: C13H11NO2

Molecular Weight: 213.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226205-68-0 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 |

| IUPAC Name | 2-(4-methylphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) |

| Standard InChI Key | MMPVYDGJZPRGFF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-methylphenyl)pyridine-3-carboxylic acid) consists of a pyridine ring with two functional groups:

-

A carboxylic acid (-COOH) at the 3-position.

-

A para-tolyl group (4-methylphenyl) at the 2-position.

The methyl group on the aromatic ring enhances lipophilicity, potentially improving membrane permeability in biological systems .

Structural Analogs

Nicotinic acid derivatives, such as 2-acetyl nicotinic acid, share similar synthetic pathways. For example, KR100371087B1 describes Pd/C-catalyzed deoxygenation of nicotinic acid N-oxide intermediates , a method potentially adaptable for substituting acetyl groups with aryl moieties like p-tolyl.

Synthesis Methods

Traditional Approaches

Early synthesis routes for nicotinic acid derivatives often involved:

-

Friedel-Crafts Acylation: Introducing acetyl groups via electrophilic substitution, as seen in the preparation of 2-acetyl nicotinic acid .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to attach aryl groups. For 2-(p-Tolyl)nicotinic acid, this would involve reacting a boronic ester-functionalized p-tolyl group with a halogenated nicotinic acid precursor.

Catalytic Innovations

The patent KR100371087B1 highlights advancements in deoxygenation using Pd/C and hydrogen , suggesting a greener alternative to traditional phosphorus-based reagents. Adapting this method could involve:

-

Synthesizing a nicotinic acid N-oxide intermediate.

-

Performing Pd/C-catalyzed hydrogenation to introduce the p-tolyl group.

Physicochemical Properties

| Property | Value/Range | Notes |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ | Calculated from structure |

| Molecular Weight | 213.23 g/mol | - |

| Melting Point | ~200–220°C (estimated) | Based on similar nicotinic acid derivatives |

| Solubility | Moderate in DMSO, poor in water | Enhanced by the methyl group’s lipophilicity |

Biological and Pharmaceutical Applications

Antioxidant Activity

Compounds like 5c in recent studies demonstrate dual cytotoxicity and antioxidant effects via superoxide dismutase (SOD) modulation . Structural similarities suggest 2-(p-Tolyl)nicotinic acid might share these properties, warranting further study.

Industrial and Material Science Uses

Coordination Chemistry

The carboxylic acid group enables metal chelation, making it a candidate for:

-

Catalysts in asymmetric synthesis.

-

Luminescent materials when complexed with lanthanides.

Polymer Precursors

Incorporation into polymers could yield materials with enhanced thermal stability, leveraging the aromatic rigidity of the p-tolyl group.

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on multi-step reactions with moderate yields (~50–70%) . Future work could explore:

-

Flow Chemistry: To improve reaction efficiency.

-

Biocatalysis: Enzymatic routes for greener synthesis.

Biological Screening

Prioritize in vitro testing against cancer cell lines (e.g., HCT-15, PC-3) using protocols from recent nicotinic acid studies . Key metrics would include IC₅₀ values and apoptosis induction via caspase-3 activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume